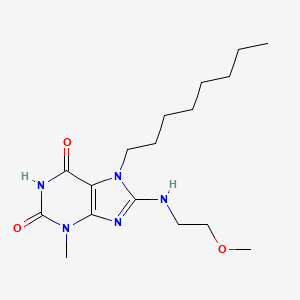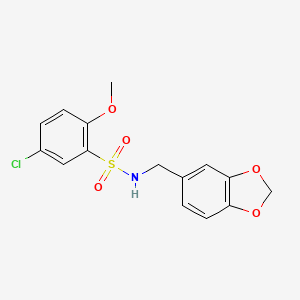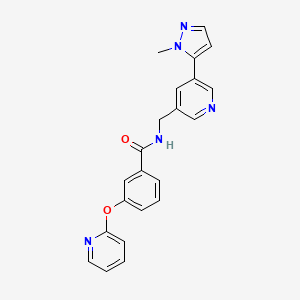
N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(pyridin-2-yloxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(pyridin-2-yloxy)benzamide is a useful research compound. Its molecular formula is C22H19N5O2 and its molecular weight is 385.427. The purity is usually 95%.
BenchChem offers high-quality N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(pyridin-2-yloxy)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(pyridin-2-yloxy)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Novel Synthesis Routes and Heterocyclic Derivatives
Researchers have developed new synthesis routes for benzamide-based 5-aminopyrazoles, leading to the discovery of compounds with remarkable antiavian influenza virus activity. This innovative approach, utilizing benzoyl isothiocyanate among other reactants, resulted in derivatives demonstrating significant antiviral activities, specifically against the H5N1 subtype of the influenza A virus, with viral reduction rates ranging from 65% to 85% (Hebishy, Salama, & Elgemeie, 2020).
Regioselective Synthesis and Biological Activities
The regioselective synthesis of functionally substituted pyrazolo[1,5-a]pyrimidine derivatives has been explored, revealing their significant potential in materials science due to their photophysical properties. This synthesis method provides a strategic pathway to enhance the pharmacological profile of pyrazolo[1,5-a]pyrimidine derivatives, which are known for their broad spectrum of biological activities (Moustafa et al., 2022).
Antimicrobial and Antifungal Activities
Novel pyrazolopyridine derivatives synthesized via Friedländer condensation exhibited moderate to good antibacterial activity against a range of Gram-negative and Gram-positive bacteria. This study highlights the potential of such derivatives, especially those with a carboxamide group at the 5-position, in developing new antimicrobial agents (Panda, Karmakar, & Jena, 2011).
Catalytic Dearomatization and Chemical Diversity
A study on the thorium-catalyzed regioselective dearomatization of pyridines via hydroboration has expanded the utility of N-heteroaromatic compounds in organic synthesis. This process enables the production of N-boryl-1,2-dihydropyridine products from various substituted pyridines, showcasing a method to increase the chemical diversity of N-heteroaromatic compounds with potential for further functionalization (Liu, Khononov, & Eisen, 2018).
Synthesis and Evaluation of Anticancer Agents
A novel series of pyrazolo[3,4-d]pyrimidin-4(5H)-ones were synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. This research signifies the importance of structural modification in enhancing the therapeutic potential of pyrazolopyrimidines, with some derivatives demonstrating notable cytotoxic activities against cancer cell lines and lipoxygenase inhibition (Rahmouni et al., 2016).
Propriétés
IUPAC Name |
N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-3-pyridin-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O2/c1-27-20(8-10-26-27)18-11-16(13-23-15-18)14-25-22(28)17-5-4-6-19(12-17)29-21-7-2-3-9-24-21/h2-13,15H,14H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQTYIICBJASFGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)C3=CC(=CC=C3)OC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(pyridin-2-yloxy)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

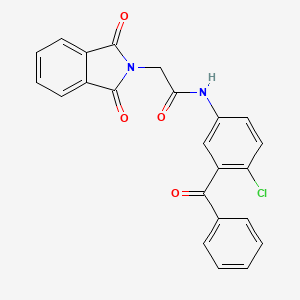
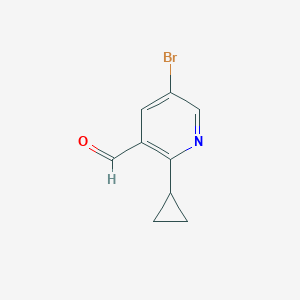
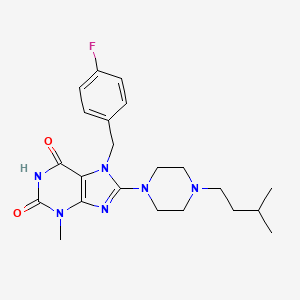
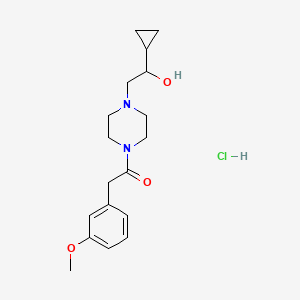
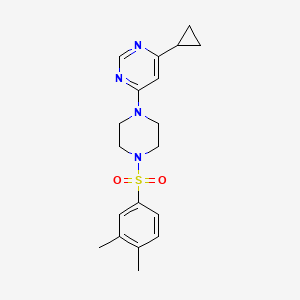
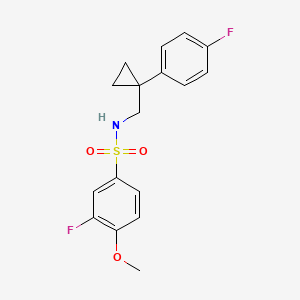
![4-Acetyl-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b][1,4]oxazine-6-carboxamide](/img/structure/B2710434.png)
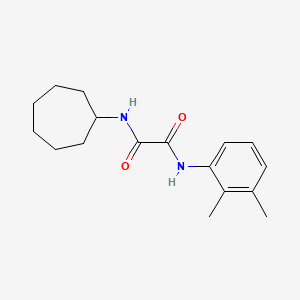
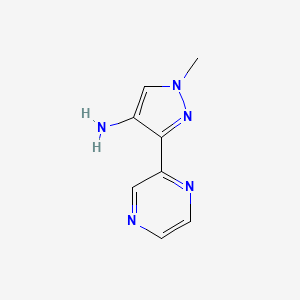
![2-[[6-Amino-2-[3-(diethylamino)propylamino]-5-nitropyrimidin-4-yl]amino]ethanol](/img/structure/B2710437.png)
![5-Bromo-2-chloro-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzamide](/img/structure/B2710438.png)
![4-bromo-N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2710439.png)
